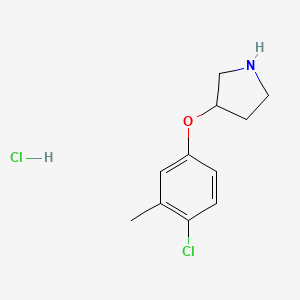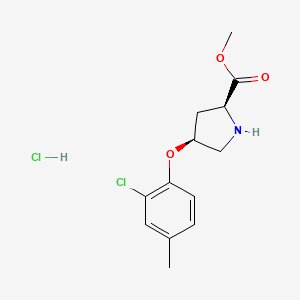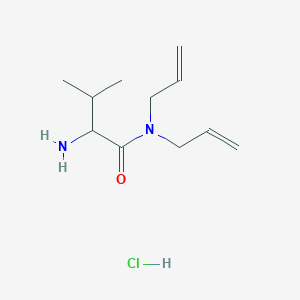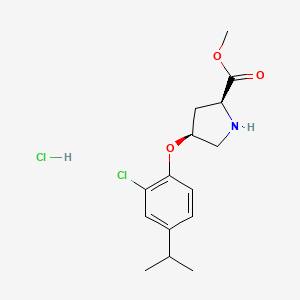
4-Bromo-1-fluoro-2-propoxybenzene
Overview
Description
4-Bromo-1-fluoro-2-propoxybenzene (CAS Number: 473417-38-8) is a synthetic compound that belongs to the family of substituted benzene derivatives . It has a molecular weight of 233.08 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFO/c1-2-5-12-9-6-7(11)3-4-8(9)10/h3-4,6H,2,5H2,1H3 . This indicates that the compound has a benzene ring with bromine, fluorine, and propoxy groups attached to it.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.567 g/mL at 25 °C .Scientific Research Applications
Electrolyte Additive for Lithium-Ion Batteries
4-Bromo-2-fluoromethoxybenzene (BFMB), a closely related compound, is utilized as a novel bi-functional electrolyte additive in lithium-ion batteries. It can polymerize electrochemically to form a protective film and enhance the thermal stability, making it a potential additive for overcharge protection and fire retardancy in lithium-ion batteries (Zhang Qian-y, 2014).
Synthesis of Radiochemical Compounds
1-Bromo-4-[18F]fluorobenzene, another similar compound, is important for 18F-arylation reactions in the preparation of no-carrier-added (n.c.a.) radiochemicals. Its synthesis through nucleophilic aromatic substitution reactions is critical for the field of radiopharmaceuticals (J. Ermert et al., 2004).
Study on Fluorination Mechanisms
The study of the fluorination mechanism in aromatic compounds, including 1-bromo-4-fluorobenzene, reveals intricate chemical processes during electrolysis. This research contributes to understanding the complex reactions in electrochemical fluorination (Hirohide Horio et al., 1996).
Exploration in Organic Chemistry Education
1-Bromo-4-fluorobenzene is used in educational experiments to teach undergraduate students about the chemoselectivity of Grignard reagent formation and its applications in synthesis. This approach demonstrates the practicality and pedagogical value of this compound in organic chemistry learning (S. Hein et al., 2015).
Key Intermediate in Pharmaceutical Synthesis
2-Fluoro-4-bromobiphenyl, an intermediate derived from similar compounds, is crucial in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. Research into its practical synthesis reveals its significance in pharmaceutical production (Yanan Qiu et al., 2009).
Application in Photofragment Spectroscopy
The ultraviolet photodissociation of 1-bromo-4-fluorobenzene and its spectroscopic analysis provide insights into the effects of fluorine atom substitution. This research is essential for understanding molecular photodissociation mechanisms (Xi-Bin Gu et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-1-fluoro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBVTARUTZTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1456303.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)


![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)




![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)

![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
